molecular formula C28H12N4S5 B12056565 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

Cat. No.: B12056565
M. Wt: 564.8 g/mol
InChI Key: CAVUYUOLINEMKH-UHFFFAOYSA-N
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Description

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound characterized by its multiple thiophene rings and dicyanoethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves multi-step organic reactions. The process begins with the preparation of thiophene derivatives, followed by the introduction of dicyanoethenyl groups through a series of coupling reactions. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of advanced organic materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with cellular components, potentially leading to the modulation of signaling pathways and gene expression. Further research is needed to fully elucidate its molecular targets and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler thiophene derivative with fewer rings.

    2,2’-Dithiophene: Contains two thiophene rings and is used in similar applications.

    2,2’-Dicyanoethenylthiophene: A related compound with similar electronic properties.

Uniqueness

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile stands out due to its extended conjugated system, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science.

Properties

Molecular Formula

C28H12N4S5

Molecular Weight

564.8 g/mol

IUPAC Name

2-[[5-[5-[5-[5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C28H12N4S5/c29-13-17(14-30)11-19-1-3-21(33-19)23-5-7-25(35-23)27-9-10-28(37-27)26-8-6-24(36-26)22-4-2-20(34-22)12-18(15-31)16-32/h1-12H

InChI Key

CAVUYUOLINEMKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C=C(C#N)C#N)C=C(C#N)C#N

Origin of Product

United States

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